molecular formula C6H4Cl2N4 B183372 2,6-dichloro-9-methyl-9H-purine CAS No. 2382-10-7

2,6-dichloro-9-methyl-9H-purine

Cat. No. B183372
Key on ui cas rn: 2382-10-7
M. Wt: 203.03 g/mol
InChI Key: HWMJNDVUIMQFEW-UHFFFAOYSA-N
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Patent
US07550590B2

Procedure details

To a cold solution of 2,6-Dichloro-7H-purine (1 g, 5.29 mmol) in DMF (5 mL) was added 60% NaH (233 mg, 5.8 mmol) under N2. After stirring for 10 min, MeI (910 μL) was added, the reaction mixture was stirred for 30 min at this temperature and then overnight at room temperature, concentrated and co-evaporated with H2O to dryness. The residue was suspended in 2 mL cold water and filtered to the give crude mixture of 7A and 8A in about 1:1 ratio.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
233 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
910 μL
Type
reactant
Reaction Step Two
[Compound]
Name
7A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].[CH3:14]I>CN(C=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH3:14])=[C:4]([Cl:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
233 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
910 μL
Type
reactant
Smiles
CI
Step Three
Name
7A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 min at this temperature
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
overnight at room temperature, concentrated and co-evaporated with H2O to dryness
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered to the
CUSTOM
Type
CUSTOM
Details
give crude

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=NC(=C2N=CN(C2=N1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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